molecular formula C6H4ClFIN B2901603 5-Chloro-2-fluoro-4-iodoaniline CAS No. 1935087-03-8

5-Chloro-2-fluoro-4-iodoaniline

Cat. No. B2901603
CAS RN: 1935087-03-8
M. Wt: 271.46
InChI Key: PPAYGCSFLYULFH-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-4-iodoaniline is a chemical compound with the molecular formula C6H4ClFIN. It has a molecular weight of 271.46 . This compound is typically found in solid form .


Synthesis Analysis

The synthesis of anilines like this compound often involves multiple steps, including nitration, conversion from the nitro group to an amine, and bromination . The exact synthesis process for this specific compound may vary and would likely require specialized knowledge and equipment.


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H4ClFIN/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid substance . More specific physical and chemical properties, such as melting point, boiling point, and solubility, were not found in the search results.

Mechanism of Action

Target of Action

Anilines, in general, are known to interact with various enzymes and receptors in the body . The specific targets can vary widely depending on the exact structure and functional groups present in the aniline compound.

Mode of Action

Anilines typically act as bases, undergoing protonation to form anilinium ions . They can also undergo nucleophilic substitution reactions . The presence of halogens (chlorine, fluorine, and iodine) in the compound could potentially influence its reactivity and interactions with its targets.

Biochemical Pathways

Anilines can participate in a variety of biochemical reactions, including those involving enzymes like cytochrome P450 . The halogens present in the compound may also influence its participation in biochemical pathways.

Pharmacokinetics

Anilines are generally well-absorbed in the body and can be distributed to various tissues . They are primarily metabolized in the liver, often through hydroxylation or conjugation reactions . The presence of halogens in the compound could potentially affect its pharmacokinetic properties.

Result of Action

Anilines can have various effects at the molecular and cellular level, depending on their specific structure and the targets they interact with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-2-fluoro-4-iodoaniline. Factors such as pH, temperature, and the presence of other substances can affect the compound’s reactivity and interactions with its targets . Additionally, the compound’s stability could be influenced by light, heat, and moisture .

Safety and Hazards

According to its Safety Data Sheet, 5-Chloro-2-fluoro-4-iodoaniline is classified as having acute toxicity (oral), causing skin irritation, serious eye damage, and may cause respiratory irritation . It’s also hazardous to aquatic life . Therefore, it should be handled with care, using appropriate personal protective equipment, and should not be released into the environment .

properties

IUPAC Name

5-chloro-2-fluoro-4-iodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFIN/c7-3-1-6(10)4(8)2-5(3)9/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAYGCSFLYULFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)I)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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